Phenethyl 2-bromopropanoate
Description
Structure
3D Structure
Properties
CAS No. |
43216-34-8 |
|---|---|
Molecular Formula |
C11H13BrO2 |
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-phenylethyl 2-bromopropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
HDTKBTHJTMZYGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Pathways for Phenethyl 2 Bromopropanoate and Analogous α Bromopropanoates
Conventional Esterification Methods for α-Bromopropanoic Acid Derivatives
Traditional approaches to the synthesis of phenethyl 2-bromopropanoate (B1255678) rely on the formation of an ester linkage between a phenethyl alcohol moiety and a 2-bromopropanoyl group. This can be achieved through the reaction of the alcohol with either an activated form of 2-bromopropanoic acid, such as the acyl chloride, or directly with the carboxylic acid itself.
Esterification of 2-Bromopropionyl Chloride with Alcohols
The reaction of 2-bromopropionyl chloride with an alcohol, such as phenethyl alcohol, is a highly efficient method for the synthesis of the corresponding ester. This method takes advantage of the high reactivity of acyl chlorides, which readily undergo nucleophilic attack by the alcohol.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromopropionyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester product along with hydrogen chloride.
A typical procedure involves the dropwise addition of 2-bromopropionyl chloride to the alcohol, often with cooling to control the exothermic reaction. The reaction is typically stirred for a period at ambient temperature to ensure completion. An illustrative example is the synthesis of benzyl (B1604629) 2-bromopropionate, a close analog of phenethyl 2-bromopropanoate. In this synthesis, 2-bromopropionyl chloride is added to benzyl alcohol under a stream of nitrogen while maintaining the temperature below 30°C. prepchem.com After the addition is complete, the mixture is stirred for an additional two hours. The product is then worked up by dilution with a solvent like diethyl ether and washing with water to remove any remaining acid. prepchem.com
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| 2-Bromopropionyl chloride | Benzyl alcohol | Benzyl 2-bromopropionate | Stirring, <30°C, N₂ atmosphere | prepchem.com |
| 2-Bromopropionyl chloride | Anhydrous ethanol (B145695) | Ethyl 2-bromopropionate | Reaction followed by filtration and distillation | google.com |
Direct Esterification of α-Bromopropanoic Acid with Alcohols
Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This method can be applied to the synthesis of this compound from 2-bromopropanoic acid and phenethyl alcohol.
The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product side, it is common to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction. masterorganicchemistry.comchemguide.co.uk Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com
Studies on the esterification of propanoic acid with various alcohols have shown that the reactivity of the alcohol can be influenced by its structure. For instance, primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. ceon.rsresearchgate.net The reaction rate and yield also increase with temperature. ceon.rsresearchgate.net
| Carboxylic Acid | Alcohol | Catalyst | Key Findings | Reference |
| Propanoic Acid | Ethanol, 1-Propanol (B7761284), 1-Butanol (B46404), 2-Propanol | Sulfuric Acid | Reactivity order: 1-butanol > 1-propanol > ethanol > 2-propanol. Yield increases with temperature. | ceon.rsresearchgate.net |
| Propanoic Acid | Methanol, Ethanol, 1-Butanol | Amberlyst 15 | Increasing alcohol chain length has a negative impact on the conversion of propanoic acid due to steric hindrance. | semanticscholar.org |
| Propanoic Acid | 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | The diester is formed at 180°C. | rsc.org |
Bromination Strategies for Propanoate Esters
An alternative synthetic approach involves the formation of the propanoate ester first, followed by the introduction of the bromine atom at the α-position. This strategy can be advantageous in certain contexts, although care must be taken to ensure selectivity of the bromination reaction.
Direct α-Bromination of Propanoate Esters
The direct α-bromination of esters is generally more challenging than that of aldehydes and ketones. However, methods have been developed to achieve this transformation. One of the most well-known methods for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.org This reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The carboxylic acid is first converted to an acyl bromide, which can then enolize. The enol form then reacts with bromine to give the α-bromo acyl bromide, which can then be converted to the α-bromo carboxylic acid upon workup. The resulting α-bromo acid can then be esterified as described in section 2.1.2. It is important to note that the HVZ reaction is not directly applicable to esters. chemicalforums.com
A patent describes a method for the preparation of α-brominated aliphatic esters which involves the bromination of a fatty acid using bromine with N-bromosuccinimide as a catalyst, followed by esterification with a lower alcohol using a disulfate catalyst. google.com
| Substrate | Brominating Agent | Catalyst | Product | Reference |
| Fatty Acid | Bromine | N-Bromosuccinimide | α-Brominated fatty acid | google.com |
| Carboxylic Acid | Bromine | Phosphorus Tribromide (PBr₃) | α-Bromo carboxylic acid | libretexts.org |
In Situ Generation of Brominating Species in Propanoate Synthesis
The use of molecular bromine (Br₂) poses significant safety and environmental concerns due to its high toxicity and corrosiveness. To address these issues, methods involving the in situ generation of brominating species have been developed. These approaches avoid the handling of liquid bromine by generating it in the reaction mixture from more benign precursors.
One common method for the in situ generation of bromine is the oxidation of bromide salts, such as sodium bromide or potassium bromide, with an oxidizing agent. A patent for the preparation of bromo acids and esters describes a process where an alpha-hydroxy carboxylic acid or ester is reacted with hydrogen bromide generated in situ from a metal bromide and a strong acid. google.com
While not specific to propanoate synthesis, the principles of in situ bromine generation are broadly applicable. For instance, a continuous flow procedure for α-bromination of acetophenone (B1666503) has been developed using HBr and bromine in 1,4-dioxane, which highlights the potential for safer and more selective brominations. mdpi.com
| Precursors | Oxidizing Agent | Generated Species | Application | Reference |
| Metal Bromide, Strong Acid | - | Hydrogen Bromide | Synthesis of α-bromo acids and esters from α-hydroxy precursors | google.com |
| HBr | Bromine | Brominating species | α-Bromination of acetophenone in continuous flow | mdpi.com |
Advanced Synthetic Techniques
Modern synthetic chemistry is increasingly focused on the development of more efficient, selective, and sustainable methods. In the context of synthesizing this compound and its analogs, advanced techniques such as flow chemistry and enzymatic catalysis offer significant advantages over traditional batch processes.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. vapourtec.comnih.govnih.gov The synthesis of α-bromo ketones, which are structurally related to α-bromo esters, has been demonstrated to be more efficient and selective in flow reactors compared to batch conditions. vapourtec.com The on-demand generation of unstable or hazardous intermediates is another key advantage of flow chemistry. youtube.com A continuous flow protocol for the α-bromination of acetophenone has been shown to produce the desired product in high yield with excellent selectivity, avoiding the formation of di-brominated or ring-brominated byproducts. mdpi.com This suggests that a similar flow-based approach could be successfully applied to the synthesis of this compound.
Enzymatic Synthesis:
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions. The enzymatic synthesis of phenethyl esters has been reported, demonstrating the feasibility of this approach for producing flavor and fragrance compounds. nih.gov A study on the lipase-catalyzed esterification between fatty acids and 2-phenethyl alcohol highlighted this method as a simple route to these esters. nih.gov Furthermore, the enzymatic synthesis of 2-phenethyl acetate (B1210297) has been achieved in water using an immobilized acyltransferase, showcasing the potential for developing environmentally benign synthetic processes. rsc.org These examples strongly support the potential for developing an enzymatic route to this compound, which would offer high selectivity and mild reaction conditions.
| Technique | Advantages | Application Example | Reference |
| Flow Chemistry | Improved safety, better control, enhanced selectivity, scalability | α-Bromination of acetophenone, synthesis of α-ketoesters | mdpi.comvapourtec.comresearchgate.net |
| Enzymatic Synthesis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly | Synthesis of phenethyl esters, synthesis of 2-phenethyl acetate | nih.govrsc.org |
Green Chemistry Methodologies in α-Bromoester Synthesis
Green chemistry principles are being increasingly applied to the synthesis of α-bromoesters to minimize environmental impact and improve safety. These methodologies focus on the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.
One approach involves the use of greener brominating agents to replace traditionally harsh and hazardous reagents. For instance, a reagent prepared from a 2:1 ratio of bromide to bromate, derived from the alkaline intermediate of industrial bromine recovery, has been successfully used for the bromination of various organic substrates. This method generates hypobromous acid (HOBr) in situ as the reactive species, offering a safer alternative to liquid bromine. researchgate.net This reagent has demonstrated efficacy in the monobromination of compounds with active methylene (B1212753) groups. researchgate.net
Solvent-free reaction conditions represent another significant advancement in green synthesis. cmu.edu Reactions can be carried out using only the reactants or by incorporating them into solid supports like clays, zeolites, or silica. ias.ac.in These solvent-free approaches reduce pollution and simplify experimental procedures and work-up, thereby lowering handling costs. cmu.eduias.ac.in Techniques such as microwave irradiation can be employed to facilitate these reactions, often leading to faster reaction times and higher yields. oatext.com For example, the synthesis of α,β-unsaturated compounds has been achieved efficiently under solvent-free microwave irradiation, highlighting the potential of this method for other syntheses. oatext.com
The use of ionic liquids as alternative solvents is also being explored. For example, the reaction of aryl α,β-unsaturated carboxylic acids with an ionic liquid like [bmim][Br3]/[bmim]Br can produce vinyl bromides in good to excellent yields with short reaction times. researchgate.net Additionally, employing greener solvents like acetic acid, which is consumable and a natural product, can significantly reduce the environmental footprint of a synthesis. youtube.com
The concept of atom economy is central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. youtube.com Reactions with high atom economy are inherently more sustainable. For instance, the direct addition of bromine across a double bond exhibits 100% atom economy as all reactant atoms are incorporated into the product. youtube.com
Furthermore, visible-light photocatalysis using heterogeneous organic semiconductor photocatalysts like mesoporous graphitic carbon nitride (mpg-CN) in combination with Ni(II) salts offers a sustainable method for forming C-C bonds with alkyl bromides. mpg.de This approach allows for reactions to occur under mild conditions with high functional-group tolerance and enables the easy recovery and reuse of the photocatalyst. mpg.de
Table 1: Comparison of Green Bromination Methods
| Method | Reagent/Condition | Advantages |
|---|---|---|
| In situ HOBr Generation | 2:1 Bromide:Bromate | Avoids use of liquid bromine, cost-effective. researchgate.net |
| Solvent-Free Synthesis | Microwave irradiation | Reduced pollution, simplified work-up, faster reactions. ias.ac.inoatext.com |
| Ionic Liquids | e.g., [bmim][Br3] | Shorter reaction times, high yields. researchgate.net |
| Greener Solvents | Acetic Acid | Consumable and natural, reducing environmental impact. youtube.com |
| Photocatalysis | mpg-CN with Ni(II) | Mild conditions, high functional group tolerance, reusable catalyst. mpg.de |
Flow Chemistry Applications for Esterification and Bromination
Flow chemistry, particularly utilizing microreactor technology, has emerged as a powerful tool for process intensification in chemical synthesis, offering significant advantages over traditional batch processing. mdpi.commdpi.com Microreactors, with their small dimensions (typically 10–1000 μm), provide a high surface-to-volume ratio, leading to enhanced heat and mass transfer rates. mdpi.com This allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, which can lead to increased reaction yields and purity. mdpi.comnih.gov
Continuous flow systems are also well-suited for bromination reactions. The ability to handle hazardous reagents and highly exothermic reactions safely is a key advantage of flow chemistry. mdpi.com The precise temperature control afforded by microreactors is crucial for managing the heat generated during bromination. mdpi.com Furthermore, multi-step syntheses can be streamlined in a continuous flow arrangement by connecting multiple reactors in series. umontreal.ca This allows for the introduction of reagents at specific points in the reaction sequence, enabling the synthesis of complex molecules in a single, continuous process. flinders.edu.au For example, a continuous flow setup has been successfully used for organolithium chemistry on a multigram scale, demonstrating the potential for high-throughput synthesis of building blocks like boronic acids within very short reaction times. organic-chemistry.org
Table 2: Advantages of Flow Chemistry in Esterification and Bromination
| Feature | Advantage | Relevance to Synthesis |
|---|---|---|
| High Surface-to-Volume Ratio | Enhanced heat and mass transfer. mdpi.com | Efficient control of exothermic bromination reactions. |
| Precise Control | Accurate regulation of temperature, time, and stoichiometry. mdpi.comnih.gov | Optimization of esterification yields and minimization of byproducts. |
| Increased Safety | Safe handling of hazardous reagents and exothermic reactions. mdpi.com | Safer execution of bromination steps. |
| Scalability | Potential for high-throughput synthesis. organic-chemistry.org | Efficient production of α-bromoesters. |
| Multi-step Synthesis | Streamlined sequential reactions. umontreal.caflinders.edu.au | Integration of esterification and bromination in a continuous process. |
Stereoselective Synthesis of 2-Bromopropanoate Enantiomers
The stereoselective synthesis of 2-bromopropanoate enantiomers is of significant interest due to the importance of chiral α-haloesters as intermediates in the preparation of various biologically active molecules. The ability to control the stereochemistry at the α-carbon is crucial for the synthesis of enantiomerically pure compounds.
Chiral Induction and Control in α-Bromoester Formation
Chiral induction in the formation of α-bromoesters can be achieved through various strategies, often relying on the use of chiral auxiliaries or reagents to direct the stereochemical outcome of the reaction.
One established method involves the diastereoselective bromination of a substrate containing a chiral center. For instance, the bromination of propyne (B1212725) with BBr₃ proceeds with high syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane, which can then be converted to a stable pinacolboronate with over 98% isomeric purity. organic-chemistry.org This demonstrates how the initial stereochemistry of a reagent can influence the final product's configuration.
In the context of α-bromoester synthesis, chiral auxiliaries attached to the ester or the acid precursor can effectively control the stereochemistry of the bromination step. The use of lactamides derived from (S)-lactic acid as chiral auxiliaries in the conversion of racemic α-bromobutanoic acid has been shown to lead to good to high diastereoselectivity in subsequent nucleophilic substitution reactions. researchgate.net
The Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, can also be performed stereoselectively. researchgate.netbeilstein-journals.org The use of chiral ligands or auxiliaries can influence the stereochemical outcome of the C-C bond formation. For example, highly diastereoselective zinc-mediated aza-Reformatsky reactions have been reported using chiral N-tert-butylsulfinyl hemiaminals, leading to chiral β-amino esters with high diastereomeric excess. beilstein-journals.org
Furthermore, the development of chiral catalysts for various transformations offers another avenue for controlling stereochemistry. Chiral Brønsted acids, for instance, have been designed and shown to be effective in promoting enantioselective reactions. nih.gov Similarly, chiral catalysts have been developed for asymmetric acylation and related transformations, which could potentially be adapted for the stereoselective synthesis of α-bromoesters. google.com
Table 3: Methods for Chiral Induction in α-Bromoester Synthesis
| Method | Approach | Key Feature |
|---|---|---|
| Diastereoselective Bromination | Use of stereochemically defined starting materials. | High stereochemical purity is transferred to the product. organic-chemistry.org |
| Chiral Auxiliaries | Attachment of a chiral group to the substrate. | Directs the approach of the brominating agent. researchgate.net |
| Stereoselective Reformatsky Reaction | Use of chiral ligands or auxiliaries with α-bromoesters. | Controls the stereochemistry of the newly formed stereocenter. researchgate.netbeilstein-journals.org |
| Chiral Catalysis | Employment of chiral catalysts to promote the reaction. | Enantioselective formation of the desired product. nih.govgoogle.com |
Enantioselective Methodologies for α-Bromopropanoate Synthesis
Enantioselective methodologies aim to directly produce one enantiomer of a chiral compound in excess over the other. For α-bromopropanoates, this can be achieved through kinetic resolution, dynamic kinetic resolution, or the use of chiral catalysts.
Kinetic Resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org This method has been applied to the resolution of various compounds, including 2-substituted-1-propanols through microbial oxidation. elsevierpure.com Enzymatic kinetic resolution, often utilizing lipases, has proven effective for the selective acetylation of racemic alcohols, yielding enantiomerically enriched alcohols and esters. nih.gov
Dynamic Kinetic Resolution (DKR) is a more efficient variation where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. researchgate.net DKR has been successfully applied to the synthesis of α-substituted carboxylic acids through the nucleophilic substitution of α-halo acid derivatives containing a chiral auxiliary. researchgate.net The racemization of the labile α-chiral center can be induced by additives like polar solvents or halide salts. researchgate.net Enantioselective bromination of axially chiral cyanoarenes via DKR using bifunctional organocatalysts has also been reported. nih.gov Furthermore, reductive enzymatic DKR has been employed to produce enantiopure (S)-2-phenylpropanol from racemic 2-phenylpropanal (B145474) at high concentrations. nih.govresearchgate.net
Chiral Catalysis offers a direct route to enantioenriched α-bromopropanoates. The development of chiral catalysts that can promote the enantioselective bromination of propanoates is an active area of research. For instance, chiral iron(II) complexes have been used to catalyze the regio- and enantioselective α-halo-β-azido difunctionalization of α,β-unsaturated esters. organic-chemistry.org The direct catalytic asymmetric synthesis of α-chiral compounds has been demonstrated in various systems, such as the addition of aldehydes to [1.1.1]propellane using a combination of a photocatalyst and an organocatalyst. nih.govescholarship.org The design of new chiral catalysts, including those based on cyclopentadiene-derived Brønsted acids, continues to expand the toolbox for asymmetric synthesis. nih.gov
Table 4: Enantioselective Methodologies for α-Bromopropanoate Synthesis
| Methodology | Principle | Key Advantages |
|---|---|---|
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. wikipedia.org | Can provide access to both enantiomers (product and unreacted starting material). |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. researchgate.net | Theoretical yield of 100% for a single product enantiomer. |
| Chiral Catalysis | Use of a chiral catalyst to directly form one enantiomer preferentially. mdpi.com | Direct and often highly enantioselective route to the desired product. |
Role in Advanced Organic Synthesis and Polymer Science
Precursors in the Synthesis of Complex Organic Molecules
In the realm of organic synthesis, building blocks that offer reliable and specific reactivity are essential for the construction of intricate molecular frameworks. Phenethyl 2-bromopropanoate (B1255678) serves as such a precursor, particularly in the synthesis of natural products and heterocyclic compounds.
While α-bromo esters are recognized as versatile intermediates in the synthesis of complex molecules, a review of published total syntheses for specific natural products like anthracimycin and mesembrine (B35894) does not indicate the direct use of Phenethyl 2-bromopropanoate. However, the structural motifs within this compound are fundamental to synthetic strategies. For instance, ester homologation, a key process in building carbon chains, can be achieved via the rearrangement of α-bromo α-keto dianions, a reaction class to which this compound's functional group belongs organic-chemistry.org. Such methods are instrumental in constructing the backbones of natural products organic-chemistry.org. The phenethyl moiety is also a common structural unit found in a variety of natural products.
This compound is a potent alkylating agent for the synthesis of nitrogen-containing heterocyclic compounds. The carbon-bromine bond at the α-position to the carbonyl group is susceptible to nucleophilic attack by heteroatoms like nitrogen. This reactivity allows for the direct introduction of the phenethyl propanoate side-chain onto a nitrogen atom within a heterocyclic ring system.
This N-alkylation is a foundational method for elaborating the structure of heterocycles, which are core components of many pharmaceuticals and biologically active molecules. For example, a nitrogen atom in a precursor ring, such as a pyridine, imidazole, or pyrrole, can be alkylated with this compound to yield a functionalized product. This reaction provides a straightforward route to creating libraries of substituted heterocycles for screening in drug discovery programs. Although direct examples involving this compound are specific, the N-alkylation of heterocycles with α-halo esters is a well-established synthetic strategy mdpi.com.
Functional Materials and Polymer Architecture Design
In polymer science, precise control over the initiation and termination steps of polymerization is crucial for designing materials with specific properties. This compound serves as a valuable initiator in controlled radical polymerization, enabling the synthesis of well-defined polymers and functional materials.
This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for creating polymers with controlled molecular weights and low polydispersity researchgate.net. In ATRP, the polymerization is initiated by the homolytic cleavage of the carbon-bromine bond, catalyzed by a transition metal complex (typically copper-based) mdpi.com.
The general mechanism involves the reversible activation of the dormant species (this compound) by a metal complex in a lower oxidation state (e.g., Cu(I)) to form a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br). This radical then adds to monomer units. The key to the "controlled" nature of ATRP is that the deactivation process, where the radical reacts with the Cu(II) complex to reform the dormant species, is rapid. This ensures that the concentration of active, propagating radicals remains low, minimizing termination reactions mdpi.com.
The structure of the initiator is critical to its effectiveness. α-Halo esters like this compound are good ATRP initiators because the ester group helps to stabilize the resulting radical . The rate of initiation must be comparable to or faster than the rate of propagation to ensure that all polymer chains begin growing at the same time, leading to a narrow molecular weight distribution cmu.edu. The relative reactivity of initiators can vary significantly, as shown in the table below.
| Initiator Type | Example | Relative k_act | Reference |
|---|---|---|---|
| Primary α-bromoester | Methyl 2-bromopropionate | 1 | researchgate.net |
| Secondary α-bromoester | Ethyl 2-bromopropionate | ~10 | researchgate.net |
| Tertiary α-bromoester | Ethyl 2-bromoisobutyrate | ~80 | researchgate.net |
| Benzyl (B1604629) Halide | 1-Phenylethyl bromide | ~90 | researchgate.net |
| α-Cyano Halide | 2-Bromopropionitrile | ~600 | researchgate.net |
This table illustrates the influence of the initiator's chemical structure on its activation rate in ATRP. This compound, as a secondary α-bromoester, is expected to have a moderate to high activation rate, making it a suitable initiator for a range of monomers.
A significant advantage of using this compound as an ATRP initiator is the resulting polymer architecture. The polymerization yields linear polymer chains with the phenethyl group at the α-terminus (the "start" of the chain) and a bromine atom at the ω-terminus (the "end" of the chain) free.fr. This terminal bromine is a highly versatile functional group that can be transformed into a wide array of other functionalities through post-polymerization modification.
This process, known as end-group modification, allows for the synthesis of α-phenethyl, ω-functional polymers, which are a class of monofunctional telechelic polymers free.fr. Telechelic polymers are macromolecules that contain one or more reactive end-groups, which can be used for further reactions like chain extension or grafting to surfaces free.frresearchgate.net.
Common transformations of the terminal bromine include:
Azide (B81097) Substitution: Reaction with sodium azide to produce an ω-azido polymer, which can then be used in "click" chemistry reactions.
Hydroxylation: Conversion to a terminal hydroxyl group, useful for subsequent esterification or urethane (B1682113) chemistry.
Amination: Transformation into a primary amine for bioconjugation or other coupling reactions.
This ability to precisely install a specific functional group at the chain end, opposite the stable phenethyl group, is a cornerstone of modern macromolecular engineering.
The principles of controlled polymerization and end-group modification can be extended to create polymer-based photoinitiators, also known as macroinitiators. A photoinitiator is a molecule that generates reactive species (radicals or cations) upon exposure to light, initiating a polymerization reaction rsc.org.
A polymer synthesized using this compound can be converted into a macro-photoinitiator. One strategy involves modifying the phenethyl group of the initiator before polymerization. For example, if a benzophenone (B1666685) moiety (a Type II photoinitiator) were attached to the phenyl ring, the resulting polymer would have a photoactive group at its α-terminus. Alternatively, the ω-bromo end-group of the finished polymer could be substituted with a molecule that possesses photoinitiating capabilities.
Upon irradiation with UV light, the photoinitiator moiety would generate a radical on the polymer chain, which could then initiate the polymerization of a second monomer. This allows for the synthesis of complex block copolymers. This approach is particularly useful in photoinduced ATRP, where light is used to mediate the polymerization, sometimes even in the absence of a metal catalyst rsc.orgcmu.edu. This technique provides excellent spatiotemporal control over the polymerization process, enabling applications in photolithography and the fabrication of patterned surfaces nih.govnih.gov.
Synthesis of Biologically Relevant Scaffolds and Chemical Probes
This compound has been identified as a constituent of a complex herbal formulation with demonstrated biological activity. Research into novel treatments for HER2-positive breast cancer has led to the investigation of herbal medicines and their constituent natural products. In this context, (S)-phenethyl 2-bromopropanoate was identified as a bioactive ingredient in an herbal drug formula designated FDY003.
The identification of this compound in this capacity suggests its potential as a scaffold or chemical probe in the development of new therapeutic agents. Its presence in a biologically active natural product mixture points towards its utility in interacting with biological targets relevant to cancer pathology.
Detailed findings from the network pharmacology analysis underscore the multi-target nature of the herbal formulation. While the specific interactions and mechanisms of this compound alone were not fully elucidated in the study, its contribution to the synergistic anti-cancer effects of the formula is a significant finding. This positions the compound as a molecule of interest for further investigation in medicinal chemistry and drug discovery.
Table 1: Research Findings on (S)-Phenethyl 2-bromopropanoate in FDY003
| Research Area | Finding | Implication |
| Cancer Therapy | Identified as a bioactive ingredient in the herbal formula FDY003 for HER2-positive breast cancer. | Suggests potential as a lead compound or scaffold for developing new anti-cancer drugs. |
| Network Pharmacology | Contributes to the multi-target therapeutic effect of FDY003. | Highlights its role in complex biological interactions relevant to cancer treatment. |
| Chemical Probes | Its presence in a bioactive mixture indicates potential for use as a chemical probe to investigate cancer-related biological pathways. | Warrants further study to isolate its specific molecular targets and mechanisms of action. |
It is important to note that while this research establishes the biological relevance of this compound, comprehensive studies detailing its synthesis for the purpose of creating diverse biologically relevant scaffolds or its specific development and application as a chemical probe are not widely available in the reviewed scientific literature.
Analytical Characterization Techniques for Phenethyl 2 Bromopropanoate and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of Phenethyl 2-bromopropanoate (B1255678), providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
In the ¹H NMR spectrum , distinct signals corresponding to the phenethyl and 2-bromopropanoate moieties are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The two methylene (B1212753) groups (-CH₂CH₂-) of the phenethyl portion would present as two triplets: the one adjacent to the phenyl ring around 2.9 ppm and the one bonded to the ester oxygen at approximately 4.3 ppm. For the 2-bromopropanoate part, the methine proton (-CH(Br)-) is expected to be a quartet around 4.4 ppm, coupled to the adjacent methyl protons. The methyl group (-CH₃) protons would appear as a doublet around 1.8 ppm chemicalbook.comresearchgate.net.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the ester group is expected to show a signal in the downfield region, typically around 170 ppm. The carbons of the phenyl ring would resonate between 126-138 ppm. The methylene carbons of the phenethyl group are predicted around 35 ppm (-CH₂-Ph) and 66 ppm (-O-CH₂-). For the 2-bromopropanoate moiety, the carbon bearing the bromine atom (-CHBr) would appear around 40 ppm, and the methyl carbon (-CH₃) would be found in the upfield region, near 21 ppm libretexts.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Phenethyl 2-bromopropanoate
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl C-H | 7.2 - 7.4 (m) | 126 - 129 |
| Phenyl C (quaternary) | - | ~138 |
| -CH₂-Ph | ~2.9 (t) | ~35 |
| -O-CH₂- | ~4.3 (t) | ~66 |
| -CH(Br)- | ~4.4 (q) | ~40 |
| -CH₃ | ~1.8 (d) | ~21 |
| C=O | - | ~170 |
Note: Predicted values are based on spectral data of analogous compounds like ethyl 2-bromopropionate and 2-phenylethyl propionate. chemicalbook.comlibretexts.orgnih.gov
Mass Spectrometry (MS) Techniques (HRMS, GC-MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be visible for the molecular ion and any bromine-containing fragments, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of this compound is expected to follow predictable pathways. A primary fragmentation is the cleavage of the C-Br bond. Another significant fragmentation pathway involves the cleavage of the ester bond, leading to characteristic ions. The most prominent peak in the spectrum is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl (B1604629) fragment, or the phenethyl fragment at m/z 105 or 104 nih.govnih.gov. Other expected fragments would arise from the loss of the propionyl group or the entire 2-bromopropanoate moiety.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity | Notes |
| 272/274 | [C₁₁H₁₃BrO₂]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |
| 167/169 | [CH₃CH(Br)COO]⁺ | 2-bromopropanoate fragment |
| 105 | [C₈H₉]⁺ | Phenethyl fragment |
| 104 | [C₈H₈]⁺ | Styrene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Note: Predicted values are based on fragmentation patterns of similar phenethyl esters and alkyl bromides. nih.govnih.gov
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum will exhibit several characteristic absorption bands. A strong, sharp peak between 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region. The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at approximately 1600 and 1450-1500 cm⁻¹. The C-H bonds of the aliphatic ethyl and methyl groups will show stretching vibrations just below 3000 cm⁻¹. Finally, the C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500-700 cm⁻¹ docbrown.infonist.govnist.gov.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| > 3000 | C-H stretch | Aromatic |
| < 3000 | C-H stretch | Aliphatic |
| 1735 - 1750 | C=O stretch | Ester |
| ~1600, 1450-1500 | C=C stretch | Aromatic Ring |
| 1100 - 1300 | C-O stretch | Ester |
| 500 - 700 | C-Br stretch | Alkyl Bromide |
Note: Ranges are based on general IR correlation tables and data for analogous compounds. docbrown.infonist.govnist.gov
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and analyzing the molecular weight distribution of polymers derived from it.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for verifying the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method is typically suitable for this compound.
In such a method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of acetonitrile and water or methanol and water academicjournals.orgacademicjournals.org. Detection is often performed using a UV detector, as the phenyl group in this compound absorbs UV light, typically around 220 nm academicjournals.orgacademicjournals.org. The retention time of the compound under specific conditions is a characteristic feature used for its identification and quantification. UPLC, a higher-pressure version of HPLC, can also be used to achieve faster separations and better resolution.
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as an initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymers mdpi.comresearchgate.net.
GPC separates polymer chains based on their hydrodynamic volume in solution. This analysis provides crucial information about the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) mdpi.com. For polymers synthesized via controlled polymerization methods, a narrow PDI (typically close to 1.1) is expected, indicating a uniform chain length, which is a key indicator of a successful and controlled polymerization process. The GPC chromatogram for a well-controlled polymerization will show a single, sharp, and symmetrical peak researchgate.net.
Chiral Chromatography for Enantiomeric Separation and Purity
Chiral chromatography is an indispensable technique for the separation of enantiomers, which are mirror-image stereoisomers that exhibit identical physical properties in an achiral environment but can have vastly different effects in biological systems. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with a chiral stationary phase (CSP) are the most common methods for resolving racemic mixtures. sigmaaldrich.com
The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which constitutes the stationary phase. sigmaaldrich.com These diastereomeric complexes have different energies and stabilities, leading to different retention times on the chromatographic column, and thus, separation. The choice of the CSP is critical and is based on the structure of the analyte. Common CSPs include polysaccharide derivatives (e.g., cellulose or amylose), cyclodextrins, Pirkle-type phases, and macrocyclic antibiotics.
While specific experimental data for the chiral separation of this compound is not prominently available in the literature, extensive research has been conducted on structurally similar compounds, such as other alkyl and cycloalkyl 2-bromopropanoates. nih.gov A study on the enantioseparation of various 2-bromopropionate esters using gas chromatography with different cyclodextrin-based chiral stationary phases highlights the effectiveness of this approach. nih.gov Cyclodextrin derivatives are known to be effective for separating such compounds, where the ester can enter the hydrophobic cavity of the cyclodextrin, and chiral recognition is achieved through interactions with the functional groups on the rim.
The selection of the mobile phase (for HPLC) or carrier gas and temperature program (for GC) is also crucial for optimizing the separation. For HPLC, normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) modes can be used, depending on the CSP and analyte. sigmaaldrich.com For GC, the temperature ramp rate and carrier gas flow rate are adjusted to achieve baseline resolution of the enantiomeric peaks. nih.gov
The following table presents representative data from a study on the enantioseparation of methyl 2-bromopropionate, a close analogue of this compound, on different cyclodextrin-based chiral GC columns. This illustrates the typical parameters and results obtained in such an analysis.
Interactive Table: Enantioseparation Data for Methyl 2-bromopropionate on Chiral GC Columns
| Chiral Stationary Phase (CSP) | Column Temp. (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 2,3,6-tri-O-methyl-β-cyclodextrin | 80 | 10.25 | 10.55 | 1.85 |
| 2,6-di-O-pentyl-3-O-trifluoroacetyl-γ-cyclodextrin | 90 | 12.89 | 13.21 | 1.50 |
| 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin | 85 | 11.45 | 11.68 | 1.62 |
| 6-O-TBDMS-2,3-di-O-acetyl-γ-cyclodextrin | 95 | 14.10 | 14.35 | 1.25 |
Data is illustrative, based on findings for methyl 2-bromopropionate as a proxy for this compound. nih.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound that can be grown into a suitable single crystal. purechemistry.org It provides unambiguous proof of the relative and, crucially for chiral molecules, the absolute configuration of stereogenic centers. wikipedia.orgnih.gov
To determine the absolute configuration of a chiral molecule like this compound, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net This effect is most pronounced when the crystal contains an atom heavier than oxygen (such as the bromine atom in this compound) and the wavelength of the X-rays is near the absorption edge of that heavy atom. ed.ac.uk The anomalous scattering effect breaks the inversion symmetry of the diffraction pattern (Friedel's law), meaning the intensity of a reflection (hkl) is slightly different from its inverse (-h-k-l). ed.ac.uk By carefully measuring these intensity differences (Bijvoet pairs), the true, absolute arrangement of the atoms in space can be determined, allowing for the unambiguous assignment of the stereocenter as either (R) or (S). wikipedia.org The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct structure and close to one for the inverted structure provides confidence in the assignment. researchgate.net
While a published crystal structure for this compound was not identified, the table below outlines the typical crystallographic data that would be obtained from such an analysis. Growing a high-quality single crystal is the most critical and often the most challenging step in this process.
Interactive Table: Typical Crystallographic Data Parameters for a Small Organic Molecule
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the molecule. | C11H13BrO2 |
| Formula Weight | The mass of one mole of the compound. | 257.12 g/mol |
| Crystal System | One of seven crystal systems describing the cell geometry. | Monoclinic |
| Space Group | Describes the symmetry elements within the crystal. | P2₁ |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.5 Å, b = 6.2 Å, c = 10.1 Å |
| α, β, γ (°) | The angles between the unit cell edges. | α = 90°, β = 105°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 512.3 ų |
| Z | The number of molecules in the unit cell. | 2 |
| Flack Parameter | A value used to confirm the absolute configuration. | 0.02(3) |
The data in this table are hypothetical examples provided to illustrate the output of an X-ray crystallography experiment for a molecule like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
